molecular formula C7H11N3O B1356728 2-Methoxy-N,N-dimethylpyrimidin-4-amine CAS No. 57054-82-7

2-Methoxy-N,N-dimethylpyrimidin-4-amine

Cat. No. B1356728
CAS RN: 57054-82-7
M. Wt: 153.18 g/mol
InChI Key: BNVMODFGYCIDRM-UHFFFAOYSA-N
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Description

2-Methoxy-N,N-dimethylpyrimidin-4-amine is a chemical compound with the CAS Number: 57054-82-7 and a linear formula of C7H11N3O . Its IUPAC name is N-(2-methoxy-4-pyrimidinyl)-N,N-dimethylamine . The compound has a molecular weight of 153.18 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11N3O/c1-10(2)6-4-5-8-7(9-6)11-3/h4-5H,1-3H3 . The compound’s complexity is 118, and it has a topological polar surface area of 38.2Ų .


Physical And Chemical Properties Analysis

The compound has a covalently-bonded unit count of 1, a hydrogen bond acceptor count of 4, and a hydrogen bond donor count of 0 . It has a rotatable bond count of 2 . The compound is canonicalized .

Scientific Research Applications

Antifungal Properties

2-Methoxy-N,N-dimethylpyrimidin-4-amine derivatives have been synthesized and investigated for their antifungal properties. Research indicates that these compounds exhibit significant biological activity against fungi like Aspergillus terreus and Aspergillus niger, with varying effectiveness based on the specific derivative. The compound 4-(benzo[d]thiazol-2-ylthio)-6-methoxy-N,N-dimethylpyrimidin-2-amine, in particular, has shown noteworthy antifungal effects, suggesting potential for the development of new antifungal agents (Jafar et al., 2017).

Antiangiogenic Potential

Studies involving synthetic compounds derived from this compound have revealed promising antiangiogenic properties. Computational docking studies with vascular endothelial growth factor receptor 2 (VEGFR-2) kinase have demonstrated the significant binding affinity of these compounds. One derivative, in particular, 4-(4-(1,2,3-selenadiazol-4-yl)phenoxy)-6-methoxy- N,N -dimethylpyrimidin-2-amine, exhibited the lowest binding energy and substantial root-mean-square deviation (RMSD) values, indicating a strong theoretical basis for its antiangiogenic activity (Jafar & Hussein, 2021).

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-methoxy-N,N-dimethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-10(2)6-4-5-8-7(9-6)11-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVMODFGYCIDRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80575887
Record name 2-Methoxy-N,N-dimethylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80575887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57054-82-7
Record name 2-Methoxy-N,N-dimethylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80575887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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